molecular formula C8H11ClFNO B2603064 4-Fluoro-2-methoxybenzylamine hydrochloride CAS No. 870562-90-6

4-Fluoro-2-methoxybenzylamine hydrochloride

Cat. No.: B2603064
CAS No.: 870562-90-6
M. Wt: 191.63
InChI Key: GLKUYMNEPUILTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-methoxybenzylamine hydrochloride is a chemical compound with the molecular formula C8H11ClFNO. It is a derivative of benzylamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position.

Scientific Research Applications

4-Fluoro-2-methoxybenzylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is air sensitive and moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place. It should be stored away from strong oxidizing agents and air .

Relevant Papers Unfortunately, specific papers related to 4-Fluoro-2-methoxybenzylamine hydrochloride were not found in the search results .

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain enzymes involved in the metabolism of aromatic amines. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways . Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in the detoxification of xenobiotics, thereby altering the cell’s response to external stimuli . Moreover, this compound can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, the compound may inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. The compound is known to be air and moisture sensitive, requiring careful storage to maintain its stability . In in vitro studies, the effects of this compound on cellular function may change over time due to its degradation or interaction with other compounds in the culture medium. Long-term exposure to the compound can lead to adaptive responses in cells, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of neurotransmitter levels and enhancement of cognitive function. At high doses, this compound can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of aromatic amines. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of key metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-methoxybenzylamine hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxybenzylamine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-Fluoro-2-methoxybenzylamine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(4-fluoro-2-methoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-4-7(9)3-2-6(8)5-10;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKUYMNEPUILTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of intermediate 127, 4-fluoro-2-methoxybenzonitrile, (800 mg, 5.3 mmol) and conc.HCl (0.53 mL, 6.36 mmol, 1.2 eq.) in ethanol (20 mL) was added 10% Pd—C (100 mg; Aldrich), and the mixture hydrogenated at 1 atm hydrogen for 15 hrs at room temperature. To this mixture was added an additional amount of conc.HCl (1 mL) and 10% Pd—C (200 mg) and the reaction allowed to continue for another 40 hrs. The mixture was filtered through Celite and the filtrate concentrated in vacuo to dryness. The residue was triturated with ether to provide the title compound (895 mg, Yield 88%) as a white powder: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.84 (3H, s, OMe), 3.91 (2H, d, J=5.5 Hz, N—CH2), 6.81 (1H, dt, J=2.5 Hz, J=J=8.5 Hz, Ar—H), 6.99 (1H, dd, J=2.5 Hz, J=11.3 Hz, Ar—H), 7.47 (1H, dd, J=7 Hz, J=8.5 Hz, Ar—H); 3C NMR (CDCl3, 125.8 Hz) δ ppm: 36.76, 56.03, 99.30, 99.51 106.28, 106.45, 117.93, 117.95, 131.60, 131.69, 158.56, 158.64, 162.28, 164.22. HRMS (ESI) calcd for C8H11FNO (M+H) 156.0825, found 156.0830.
[Compound]
Name
intermediate 127
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
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20 mL
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Quantity
100 mg
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Type
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Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
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200 mg
Type
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Reaction Step Five
Yield
88%

Synthesis routes and methods II

Procedure details

To a mixture of 4-fluoro-2-methoxybenzonitrile, (800 mg, 5.3 mmol) and conc.HCl (0.53 mL, 6.36 mmol, 1.2 eq.) in ethanol (20 mL) was added 10% Pd—C (100 mg; Aldrich), and the mixture hydrogenated at 1 atm hydrogen for 15 hrs at room temperature. To this mixture was added an additional amount of conc.HCl (1 mL) and 10% Pd—C (200 mg) and the reaction allowed to continue for another 40 hrs. The mixture was filtered through Celite® and the filtrate concentrated in vacuo to dryness. The residue was triturated with ether to provide the title compound (895 mg, Yield 88%) as a white powder: 1H NMR (CDCl3, 500 MHz) δ ppm: 3.84 (3H, s, OMe), 3.91 (2H, d, J=5.5 Hz, N—CH2), 6.81 (1H, dt, J=2.5 Hz, J=J=8.5 Hz, Ar—H), 6.99 (1H, dd, J=2.5 Hz, J=11.3 Hz, Ar—H), 7.47 (1H, dd, J=7 Hz, J=8.5 Hz, Ar—H); 13C NMR (CDCl3, 125.8 Hz) δ ppm: 36.76, 56.03, 99.30, 99.51 106.28, 106.45, 117.93, 117.95, 131.60, 131.69, 158.56, 158.64, 162.28, 164.22. HRMS (ESI) calcd for C8H11FNO (M+H) 156.0825, found 156.0830.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
200 mg
Type
catalyst
Reaction Step Five
Yield
88%

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